4-amino-3-(4-ethoxyphenyl)-N-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide
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Overview
Description
4-amino-3-(4-ethoxyphenyl)-N-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-(4-ethoxyphenyl)-N-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves multiple steps. One common method includes the reaction of 4-ethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the thiazole ring. The final step involves the methylation of the amino group using methyl iodide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-amino-3-(4-ethoxyphenyl)-N-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and ethoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
4-amino-3-(4-ethoxyphenyl)-N-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The thiazole ring is known to bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-3-(4-ethoxyphenyl)-N-(2-furanylmethyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide
- 4-amino-3-(4-ethoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide
Uniqueness
Compared to similar compounds, 4-amino-3-(4-ethoxyphenyl)-N-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide exhibits unique properties due to the presence of the ethoxyphenyl and N-methyl groups. These substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable candidate for various applications .
Properties
Molecular Formula |
C13H15N3O2S2 |
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Molecular Weight |
309.4 g/mol |
IUPAC Name |
4-amino-3-(4-ethoxyphenyl)-N-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C13H15N3O2S2/c1-3-18-9-6-4-8(5-7-9)16-11(14)10(12(17)15-2)20-13(16)19/h4-7H,3,14H2,1-2H3,(H,15,17) |
InChI Key |
QCJGWYKJAIBJHS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NC)N |
Origin of Product |
United States |
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